Cas no 1398609-81-8 (tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate)

Tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate is a spirocyclic compound featuring a fused azetidine and benzofuran scaffold, with a tert-butyl carboxylate and acetyl functional groups. This structure offers versatility in synthetic chemistry, particularly in the development of pharmacologically active molecules. The spirocyclic framework enhances conformational rigidity, which can improve binding affinity and selectivity in drug discovery applications. The tert-butyl ester group provides stability and facilitates further derivatization, while the acetyl moiety allows for additional functionalization. This compound is valuable as an intermediate in organic synthesis, especially for constructing complex heterocycles or as a precursor in medicinal chemistry research. Its well-defined stereochemistry and functional group compatibility make it a useful building block for targeted molecular design.
tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate structure
1398609-81-8 structure
商品名:tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate
CAS番号:1398609-81-8
MF:C17H21NO4
メガワット:303.3529
MDL:MFCD27986916
CID:2094168
PubChem ID:70663143

tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
    • Spiro[azetidine-3,1'(3'H)-isobenzofuran]-1-carboxylic acid, 5'-acetyl-, 1,1-dimethylethyl ester
    • tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate
    • 5'-Acetylspiro[azetidine-3,1'(3'h)-isobenzofuran]-1-carboxylic acid, 1,1-dimethylethyl ester
    • GQZFZXWGEAPBCX-UHFFFAOYSA-N
    • SB11356
    • AK170933
    • OR317305
    • tert-b
    • SCHEMBL12097185
    • 1-(1-Boc-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-yl)ethanone
    • 1398609-81-8
    • CS-0048192
    • DTXSID901117398
    • tert-butyl 6-acetylspiro[1H-isobenzofuran-3,3'-azetidine]-1'-carboxylate
    • 5'-Acetylspiro[azetidine-3,1trade mark(3trade markH)-isobenzofuran]-1-carboxylic Acid, 1,1-Dimethylethyl Ester
    • AKOS025290937
    • 1-(1-Boc-3 inverted exclamation mark H-spiro[azetidine-3,1 inverted exclamation mark -isobenzofuran]-5 inverted exclamation mark -yl)ethanone
    • Spiro[azetidine-3,1a(2)(3a(2)H)-isobenzofuran]-1-carboxylic acid, 5a(2)-acetyl-, 1,1-dimethylethyl ester
    • tert-Butyl5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
    • YFC60981
    • MFCD27986916
    • AS-33953
    • SY098293
    • tert-butyl 6-acetylspiro[1H-2-benzofuran-3,3'-azetidine]-1'-carboxylate
    • Spiro(azetidine-3,1'(3'H)-isobenzofuran)-1-carboxylic acid, 5'-acetyl-, 1,1-dimethylethyl ester
    • 848-453-0
    • tert-butyl 5'-acetyl-3'H-spiro(azetidine-3,1'-isobenzofuran)-1-carboxylate
    • MDL: MFCD27986916
    • インチ: 1S/C17H21NO4/c1-11(19)12-5-6-14-13(7-12)8-21-17(14)9-18(10-17)15(20)22-16(2,3)4/h5-7H,8-10H2,1-4H3
    • InChIKey: GQZFZXWGEAPBCX-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])([H])C2C([H])=C(C(C([H])([H])[H])=O)C([H])=C([H])C=2C21C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C2([H])[H]

計算された属性

  • せいみつぶんしりょう: 303.14705815g/mol
  • どういたいしつりょう: 303.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 476
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 455.9±45.0 °C at 760 mmHg
  • フラッシュポイント: 229.5±28.7 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate セキュリティ情報

tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB453722-1g
5'-Acetylspiro[azetidine-3,1'(3'h)-isobenzofuran]-1-carboxylic acid, 1,1-dimethylethyl ester; .
1398609-81-8
1g
€321.20 2025-02-21
Chemenu
CM106828-10g
tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
1398609-81-8 95%+
10g
$1230 2023-03-07
eNovation Chemicals LLC
D496340-1G
tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate
1398609-81-8 97%
1g
$190 2024-05-23
abcr
AB453722-1 g
5'-Acetylspiro[azetidine-3,1'(3'h)-isobenzofuran]-1-carboxylic acid, 1,1-dimethylethyl ester
1398609-81-8
1g
€289.50 2023-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1118832-50g
tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
1398609-81-8 98+%
50g
¥36065 2023-04-15
TRC
A192485-100mg
5'-Acetylspiro[azetidine-3,1’(3’H)-isobenzofuran]-1-carboxylic Acid, 1,1-Dimethylethyl Ester
1398609-81-8
100mg
$ 70.00 2022-06-08
TRC
A192485-500mg
5'-Acetylspiro[azetidine-3,1’(3’H)-isobenzofuran]-1-carboxylic Acid, 1,1-Dimethylethyl Ester
1398609-81-8
500mg
$ 230.00 2022-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB06044-1G
tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate
1398609-81-8 97%
1g
¥ 957.00 2023-04-07
abcr
AB453722-10g
5'-Acetylspiro[azetidine-3,1'(3'h)-isobenzofuran]-1-carboxylic acid, 1,1-dimethylethyl ester; .
1398609-81-8
10g
€1387.70 2025-02-21
1PlusChem
1P001C7P-1g
Spiro[azetidine-3,1'(3'H)-isobenzofuran]-1-carboxylic acid, 5'-acetyl-, 1,1-diMethylethyl ester
1398609-81-8 95%
1g
$161.00 2025-02-19

tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate 関連文献

tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylateに関する追加情報

tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate, identified by the CAS number 1398609-81-8, represents a complex organic structure with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its spiro structure, which consists of a benzofuran ring fused to an azetidine moiety, further substituted with an acetyl group and a tert-butyl ester. The spiro arrangement, where two rings share only one atom, introduces unique electronic and steric properties that make this compound a subject of interest in contemporary organic chemistry research.

Recent studies have highlighted the importance of spiro compounds in drug design due to their ability to modulate pharmacokinetic properties and enhance bioavailability. The tert-butyl substituent, in particular, plays a crucial role in stabilizing the molecule through steric hindrance, while the acetyl group contributes to hydrogen bonding capabilities. These features make the compound a promising candidate for exploring novel therapeutic agents targeting various biological pathways.

The synthesis of tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed transition metal-catalyzed cross-coupling reactions to construct the spiro system efficiently. The use of palladium catalysts has been particularly effective in forming the carbon-carbon bonds necessary for this structure. Additionally, the incorporation of protecting groups during intermediate steps ensures the stability and purity of the final product.

In terms of applications, this compound has shown potential in medicinal chemistry as a scaffold for developing bioactive molecules. Its spiro structure allows for diverse substitution patterns, enabling researchers to explore its interactions with various biological targets such as enzymes and receptors. For instance, recent investigations have demonstrated that derivatives of this compound exhibit moderate inhibitory activity against certain kinases, suggesting its utility in anti-cancer drug development.

The study of tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate also contributes to our understanding of spiro compounds' role in supramolecular chemistry. The molecule's ability to form self-assembled structures under specific conditions has been explored using techniques such as X-ray crystallography and NMR spectroscopy. These studies provide insights into the molecular recognition processes that govern the formation of complex architectures in organic systems.

Furthermore, the environmental impact of synthesizing such compounds has become a focal point in sustainable chemistry. Researchers are increasingly adopting green chemistry principles to minimize waste and reduce energy consumption during production. For example, solvent-free reactions and recyclable catalysts are being integrated into the synthesis protocols for this compound to align with eco-friendly practices.

In conclusion, tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate, with its unique structural features and versatile functional groups, continues to be a valuable subject in both academic and industrial research. Its potential applications span across drug discovery, material science, and green chemistry. As advancements in synthetic methodologies and computational modeling continue to evolve, this compound will undoubtedly play a pivotal role in shaping future innovations within these fields.

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Amadis Chemical Company Limited
(CAS:1398609-81-8)tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-[2]benzofuran]-1-carboxylate
A885937
清らかである:99%
はかる:25g
価格 ($):955.0